Pik-III
Overview
Description
PIK-III (also known as VPS34-IN2) is a selective inhibitor of VPS34 enzymatic activity. It inhibits autophagy and de novo lipidation of LC3, leading to the stabilization of autophagy substrates .
Synthesis Analysis
PIK-III was found to augment its activity through its binding with the hydrophobic ATP binding pocket . It enhances lysosomal degradation of transferrin and low-density lipoprotein receptors leading to impaired iron and cholesterol uptake .
Molecular Structure Analysis
The molecular formula of PIK-III is C17H17N7 and its molecular weight is 319.36 . It binds to a unique hydrophobic pocket not present in related kinases such as PI (3)Kα .
Chemical Reactions Analysis
PIK-III is involved in the phosphorylation of the 3 position hydroxyl group of the inositol ring of phosphatidylinositol (PtdIns) . It also inhibits autophagy, which helps tumor cells resist metabolic stress and cancer treatment .
Physical And Chemical Properties Analysis
PIK-III has a molecular weight of 319.36 and a molecular formula of C17H17N7 .
Scientific Research Applications
Safety And Hazards
Future Directions
The discovery of pharmacological inhibitors of PIK-III could reveal novel strategies for improving treatment outcomes for PIK-III-mediated human diseases . The impact of autophagy on cancer treatment and its corresponding responsiveness has galvanized the scientific community to develop novel inhibitors for cancer treatment .
properties
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pik-III |
Synthesis routes and methods
Procedure details
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